3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Overview
Description
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2O2 and its molecular weight is 281.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption of Herbicides to Soil
A study by Werner, Garratt, and Pigott (2012) reviews experiments on the sorption of various phenoxy herbicides to soil, indicating the relevance of soil organic matter and iron oxides as significant sorbents for these compounds. This information could suggest potential environmental interactions of similar chemicals (Werner, Garratt, & Pigott, 2012).
Flavour Compounds in Foods
Smit, Engels, and Smit (2009) discuss the production and breakdown pathways of branched aldehydes from amino acids, highlighting their importance as flavour compounds in food. This research might provide context for the biochemical transformations and applications of similar compounds in the food industry (Smit, Engels, & Smit, 2009).
Dihydrolipoamide Dehydrogenase Enzyme Function
Carothers, Pons, and Patel (1989) review the enzyme dihydrolipoamide dehydrogenase, which catalyzes electron transfer between pyridine nucleotides and disulfide compounds. Understanding this enzyme's function could be relevant for the metabolic pathways involving "3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride" or its analogs (Carothers, Pons, & Patel, 1989).
Chlorogenic Acid Pharmacological Review
Naveed et al. (2018) provide a comprehensive review of the pharmacological effects of chlorogenic acid, a phenolic compound with various therapeutic roles. Although not directly related, the pharmacological insights might offer a comparative perspective for studying the effects of "this compound" (Naveed et al., 2018).
Properties
IUPAC Name |
3-methyl-2-(pyridin-4-ylmethylamino)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-3-5-12-6-4-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVOWASCGONEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=NC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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